molecular formula C25H18N2O3 B12796855 GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- CAS No. 63041-44-1

GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)-

Cat. No.: B12796855
CAS No.: 63041-44-1
M. Wt: 394.4 g/mol
InChI Key: BKZKQUSLMPCYIT-UHFFFAOYSA-N
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Description

GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- is a complex organic compound that combines the amino acid glycine with a polycyclic aromatic hydrocarbon, dibenz(a,h)anthracene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- typically involves the coupling of glycine with dibenz(a,h)anthracene through a carbamoylation reaction. This process can be achieved using various reagents and catalysts to facilitate the formation of the carbamoyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various catalysts and solvents depending on the specific substitution reaction

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.

Scientific Research Applications

GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with amino acids.

    Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and DNA.

    Medicine: Explored for its potential therapeutic applications, particularly in the context of cancer research due to the known carcinogenic properties of dibenz(a,h)anthracene.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- involves its interaction with molecular targets such as proteins and DNA. The compound’s polycyclic aromatic structure allows it to intercalate into DNA, potentially causing mutations and affecting gene expression. Additionally, its interaction with proteins can alter their function and stability, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenz(a,h)anthracene: A polycyclic aromatic hydrocarbon with similar structural properties but lacking the glycine moiety.

    Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

    Glycine: The simplest amino acid, which serves as a building block for proteins.

Uniqueness

GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- is unique due to its combination of an amino acid with a polycyclic aromatic hydrocarbon. This dual nature allows it to interact with both biological molecules and organic materials, making it a versatile compound for various applications.

Properties

CAS No.

63041-44-1

Molecular Formula

C25H18N2O3

Molecular Weight

394.4 g/mol

IUPAC Name

2-(naphtho[1,2-b]phenanthren-14-ylcarbamoylamino)acetic acid

InChI

InChI=1S/C25H18N2O3/c28-22(29)14-26-25(30)27-24-20-12-11-15-5-1-3-7-18(15)21(20)13-17-10-9-16-6-2-4-8-19(16)23(17)24/h1-13H,14H2,(H,28,29)(H2,26,27,30)

InChI Key

BKZKQUSLMPCYIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3NC(=O)NCC(=O)O

Origin of Product

United States

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